![molecular formula C19H15ClN4O3 B14175007 2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)
2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes pyrimidine and benzazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions to form the pyrimidine ring.
Formation of the Benzazepine Ring: The benzazepine ring is formed through cyclization reactions involving aromatic amines and ketones.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for targeting PLK1 and VEGF-R2 kinases.
Biological Research: Used in studies involving cell signaling pathways and cancer research.
Chemical Biology: Employed in the design and synthesis of novel bioactive molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents for cancer and other diseases.
Mechanism of Action
The mechanism of action of 6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- involves inhibition of specific kinases. It binds to the ATP-binding site of kinases such as PLK1 and VEGF-R2, thereby blocking their activity. This inhibition disrupts cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Anilino-9-methoxy-5,7-dihydro-6H-pyrimido 5,4-dbenzazepin-6-one : Another kinase inhibitor with similar structural features .
- Kenpaullone : A known kinase inhibitor with a different core structure but similar biological activity .
Uniqueness
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- is unique due to its specific substitution pattern and the presence of the 3-chloro-4-hydroxyphenyl group, which enhances its binding affinity and selectivity for certain kinases.
Properties
Molecular Formula |
C19H15ClN4O3 |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydropyrimido[5,4-d][1]benzazepin-6-one |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-12-3-4-13-15(8-12)23-17(26)6-10-9-21-19(24-18(10)13)22-11-2-5-16(25)14(20)7-11/h2-5,7-9,25H,6H2,1H3,(H,23,26)(H,21,22,24) |
InChI Key |
RHNQIPARHTZKOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC(=NC=C3CC(=O)N2)NC4=CC(=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


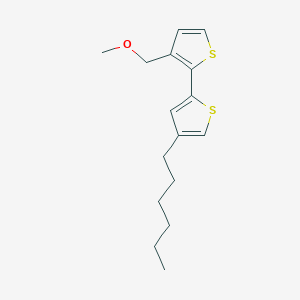
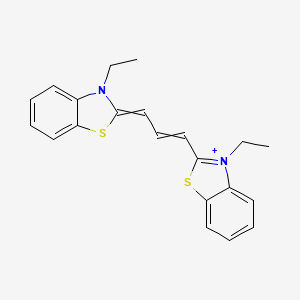
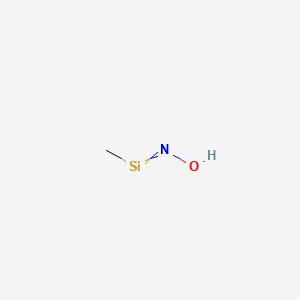
![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)
![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)

![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)


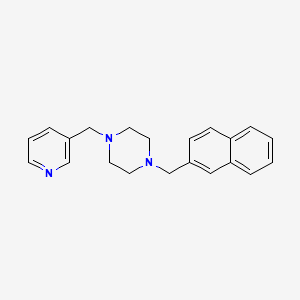
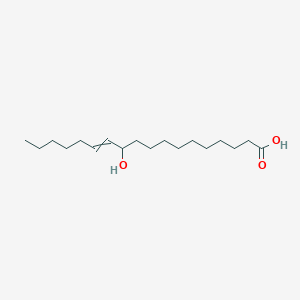

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)
